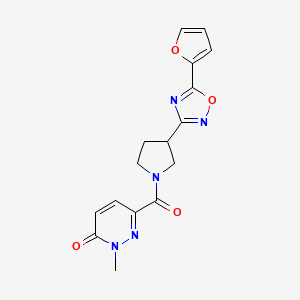
6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could be formed via a Paal-Knorr synthesis, the oxadiazole ring could be formed via a cyclization reaction, and the pyrrolidine ring could be formed via a Michael addition or a Mannich reaction. The pyridazine ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and oxadiazole rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation. The pyridazine ring is also aromatic and planar .Chemical Reactions Analysis
The compound contains several functional groups that could undergo a variety of chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution, the oxadiazole ring could undergo nucleophilic aromatic substitution, and the pyrrolidine ring could undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any substituents. In general, compounds with multiple aromatic rings tend to be relatively stable and have high boiling points. The presence of the nitrogen atoms could make the compound a base, and it might form salts with acids .Scientific Research Applications
Pharmaceutical Applications and Synthesis
The compound and its derivatives, including those with oxadiazole and furan components, are primarily researched for their potential in pharmaceutical applications. The synthesis of new derivatives, including those containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, has shown significant biological activities. Preliminary screenings indicate pronounced plant growth stimulating effects, highlighting the compound's utility in agronomy and pharmaceuticals (Pivazyan et al., 2019).
Antimicrobial and Antibacterial Properties
Research into the antibacterial activity of new pyrimidines synthesized from furan-2-yl compounds has revealed their effectiveness against various Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Hamid & Shehta, 2018).
Biological Activities and Therapeutic Potential
The oxadiazole ring, integral to our compound of interest, is known for its diverse biological effects. These include analgesic, anti-inflammatory, antimicrobial, anti-HIV, antimalarial, antifungicidal activities, and more. Derivatives of this compound, therefore, have a wide range of potential therapeutic applications, from pain management to the treatment of infectious diseases (Abbasi et al., 2018).
Chemotherapeutic Research
The compound's derivatives are also being explored for their chemotherapeutic potentials. For instance, certain synthesized compounds have been evaluated against various carcinoma cell lines, showing promising antitumor activities. This research opens avenues for the development of new cancer therapies (Abou-Elmagd et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry, materials science, and chemical biology. Future work could involve synthesizing the compound, studying its properties, and exploring its potential applications .
properties
IUPAC Name |
6-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-20-13(22)5-4-11(18-20)16(23)21-7-6-10(9-21)14-17-15(25-19-14)12-3-2-8-24-12/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEPPEXVWQABMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide](/img/structure/B2450686.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2450687.png)
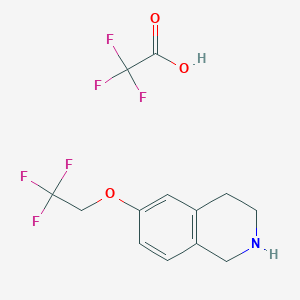
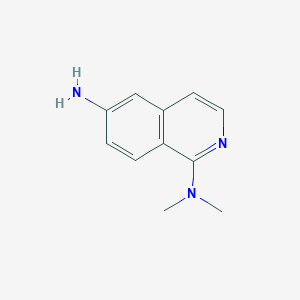

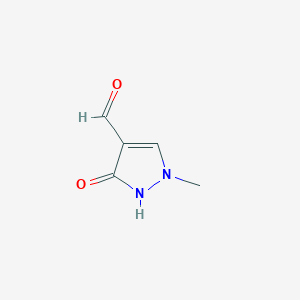
![Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2450694.png)
![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)
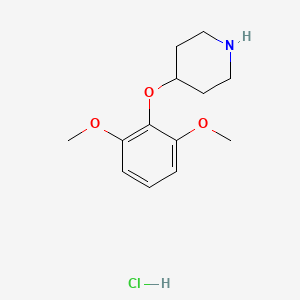

![2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2450704.png)
amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/no-structure.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)
